3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that features both dichloro and trifluoromethyl functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would be required for these transformations.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzamides, while oxidation could lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
- 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the dichloro groups, which can influence its chemical reactivity and biological activity. The presence of both dichloro and trifluoromethyl groups imparts distinct properties that can be advantageous in various applications .
Properties
Molecular Formula |
C14H8Cl2F3NO |
---|---|
Molecular Weight |
334.1 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-6-5-8(7-11(10)16)13(21)20-12-4-2-1-3-9(12)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
XKXGHFRSYQPKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.